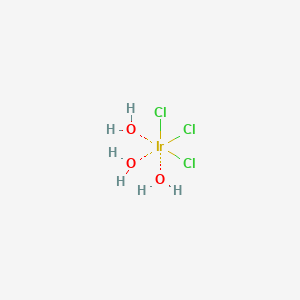

Iridium(III) chloride trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iridium(III) chloride trihydrate, also known as iridium (III) chloride trihydrate, is an inorganic compound with the formula IrCl₃·3H₂O. This compound is a dark green solid that is highly hygroscopic and soluble in water. It is commonly used as a starting material for various iridium-based compounds and catalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iridium(III) chloride trihydrate can be synthesized by heating hydrated iridium (III) oxide with hydrochloric acid. The reaction typically involves the following steps:

- Hydrated iridium (III) oxide is mixed with hydrochloric acid.

- The mixture is heated to facilitate the reaction.

- The resulting product is iridium trichloride trihydrate .

Industrial Production Methods: In industrial settings, iridium trichloride trihydrate is produced by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid) to form iridium tetrachloride. This is then reduced to iridium trichloride, which is subsequently hydrated to form the trihydrate .

Analyse Des Réactions Chimiques

Types of Reactions: Iridium(III) chloride trihydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form iridium (IV) oxide.

Reduction: It can be reduced to iridium metal using hydrogen gas.

Substitution: It reacts with ammonia to form ammine complexes.

Common Reagents and Conditions:

Oxidation: Heating in the presence of oxygen.

Reduction: Heating with hydrogen gas at elevated temperatures.

Substitution: Reacting with ammonia or ammonium hydroxide at elevated temperatures.

Major Products Formed:

Oxidation: Iridium (IV) oxide.

Reduction: Iridium metal.

Substitution: Pentaamminechloroiridium (III) chloride and other ammine complexes.

Applications De Recherche Scientifique

Catalysis

Overview : Iridium(III) chloride trihydrate is widely recognized for its catalytic properties, particularly in organic synthesis. It facilitates various chemical reactions, enhancing yields and efficiencies.

Key Applications :

- Organic Reactions : Used as a catalyst in reactions such as hydrogenation and dehydrogenation, it promotes the formation of complex organic molecules.

- Pharmaceutical Industry : Its role in synthesizing active pharmaceutical ingredients (APIs) has been documented, leading to more efficient production processes.

| Reaction Type | Application Example | Reference |

|---|---|---|

| Hydrogenation | Reduction of alkenes to alkanes | |

| Dehydrogenation | Synthesis of aromatic compounds |

Electrochemistry

Overview : The unique electrochemical properties of iridium compounds make them suitable for developing advanced sensors and batteries.

Key Applications :

- Sensors : Iridium(III) chloride is utilized in electrochemical sensors for detecting various analytes due to its high stability and conductivity.

- Batteries : It enhances the performance of batteries by improving charge transfer efficiency.

| Application Type | Specific Use | Reference |

|---|---|---|

| Electrochemical Sensors | Detection of glucose in biomedical applications | |

| Energy Storage | Cathode materials in lithium-ion batteries |

Nanotechnology

Overview : this compound serves as a precursor for synthesizing iridium nanoparticles, which have diverse applications in nanotechnology.

Key Applications :

- Nanoparticle Synthesis : It is used to create iridium nanoparticles that exhibit unique electronic properties beneficial for various applications.

- Electronics and Materials Science : These nanoparticles are employed in advanced electronic devices and as catalysts in fuel cells.

| Nanomaterial Type | Application Example | Reference |

|---|---|---|

| Iridium Nanoparticles | Catalysts in fuel cells | |

| Coatings | Enhancing conductivity in electronic devices |

Biochemistry

Overview : In biochemical research, this compound is instrumental for labeling biomolecules, aiding in the tracking of biological processes.

Key Applications :

- Biolabeling : Its ability to form stable complexes allows for effective tracking of biomolecules in cellular studies.

- Drug Development : It plays a role in the development of targeted drug delivery systems.

| Application Type | Specific Use | Reference |

|---|---|---|

| Biomolecule Labeling | Tracking cellular processes | |

| Drug Delivery Systems | Enhancing targeting mechanisms |

Photovoltaics

Overview : The compound is explored for its potential to improve the efficiency of organic photovoltaic cells.

Key Applications :

- Solar Energy Conversion : Iridium(III) chloride enhances light absorption and energy conversion efficiency in solar cells.

Case Studies

-

Catalytic Hydrogenation Study

- Researchers demonstrated that using this compound significantly increased the yield of hydrogenated products compared to traditional methods, showcasing its effectiveness as a catalyst in organic synthesis.

-

Electrochemical Sensor Development

- A study highlighted the development of a glucose sensor utilizing iridium(III) chloride, achieving high sensitivity and selectivity, which is crucial for diabetes monitoring technologies.

-

Nanoparticle Synthesis for Fuel Cells

- A project focused on synthesizing iridium nanoparticles from this compound showed enhanced catalytic activity for oxygen reduction reactions, vital for fuel cell technology.

Mécanisme D'action

The mechanism of action of iridium trichloride trihydrate involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets, such as enzymes and DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific iridium complex formed .

Comparaison Avec Des Composés Similaires

Iridium(III) chloride trihydrate can be compared with other similar compounds, such as:

Rhodium (III) chloride: Similar in structure and reactivity but differs in its catalytic properties.

Platinum (II) chloride: Shares some chemical properties but has different applications, particularly in anticancer treatments.

Iridium (IV) oxide: An oxidation product of iridium trichloride trihydrate with distinct properties and uses.

Uniqueness: this compound is unique due to its high stability, ability to form a wide range of coordination complexes, and its applications in various fields, from industrial catalysis to biomedical research .

Activité Biologique

Iridium(III) chloride trihydrate (IrCl3·3H2O) is an inorganic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting its cytotoxic effects, immunological responses, and potential therapeutic applications.

- Chemical Formula : Cl3H6IrO3

- Molecular Weight : 314.43 g/mol

- Appearance : Green to black crystalline solid

- Solubility : Soluble in water, forming a dark green solution

Cytotoxicity and Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IrCl3·3H2O | HeLa (Cervical) | 10.5 | Induces mitochondrial dysfunction leading to apoptosis |

| IrCl3·3H2O | MCF-7 (Breast) | 12.2 | Inhibits cell respiration and promotes hyperpolarization |

| IrCl3·3H2O | A549 (Lung) | 15.0 | Triggers intrinsic apoptotic pathway |

The studies indicated that this compound exhibits significant cytotoxicity against cancer cells by disrupting mitochondrial function, which is crucial for energy production and cell survival .

Immunological Effects

A notable study on the immunological impact of IrCl3·3H2O involved sub-chronic oral exposure in female Wistar rats. The findings revealed:

- Tissue Distribution : Predominantly retained in kidneys and spleen, with lesser amounts found in lungs, liver, and brain.

- Cytokine Response : A dose-dependent decrease in Th1 cytokines was observed, while Th2 cytokine IL-4 levels increased significantly. This suggests an imbalance in the immune response, potentially leading to sensitization or allergic reactions in humans .

Case Studies

- Occupational Exposure : Workers in platinum refinery settings exhibited positive prick test reactions to iridium compounds, indicating potential sensitization. These findings align with animal studies showing immunological imbalances following exposure to IrCl3 .

- Dermatological Reactions : Reports of contact dermatitis linked to iridium exposure highlight the compound's potential as a skin irritant. In one case, a patient developed urticaria after dental alloy implantation containing iridium .

The biological activity of IrCl3·3H2O is primarily attributed to its ability to interact with cellular components:

- Mitochondrial Dysfunction : The compound induces hyperpolarization of the mitochondrial membrane, which can lead to apoptosis through the intrinsic pathway.

- Cell Cycle Arrest : Studies suggest that iridium complexes can cause cell cycle arrest at various phases, contributing to their anticancer properties .

Propriétés

IUPAC Name |

trichloroiridium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Ir](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-57-8 |

Source

|

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.